molecular formula C7H5BrFNO2 B578765 Methyl 3-bromo-5-fluoropyridine-2-carboxylate CAS No. 1214337-00-4

Methyl 3-bromo-5-fluoropyridine-2-carboxylate

Cat. No.: B578765
CAS No.: 1214337-00-4
M. Wt: 234.024
InChI Key: BXVIPHUMAZBNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development of Halogenated Pyridine Derivatives

The exploration of halogenated pyridine derivatives began in the late 19th century with the structural elucidation of pyridine itself, a foundational heterocyclic compound. Early synthetic methods, such as the Hantzsch pyridine synthesis (1881), laid the groundwork for functionalizing pyridine rings with substituents. The introduction of halogen atoms into pyridine frameworks gained momentum in the mid-20th century, driven by the need for bioactive intermediates in pharmaceuticals and agrochemicals.

A pivotal advancement came with the Chichibabin synthesis (1924), which enabled efficient halogenation of pyridines using aldehydes and ammonia. This method was later refined to incorporate regioselective halogenation, as seen in modern protocols using phosphine-mediated strategies. Methyl 3-bromo-5-fluoropyridine-2-carboxylate exemplifies the evolution of these techniques, combining bromine and fluorine substituents with a carboxylate ester group to create a multifunctional building block.

Table 1: Key Milestones in Halogenated Pyridine Derivative Development

Year Development Significance
1881 Hantzsch synthesis Enabled synthesis of substituted pyridines
1924 Chichibabin reaction Scalable halogenation via aldehyde condensation
1995 Phosphorus-mediated halogenation Improved regioselectivity for 3-position
2022 Zincke imine halogenation Late-stage functionalization of complex pyridines

Significance in Heterocyclic Chemistry Research

This compound serves as a critical intermediate due to its electronic and steric properties. The bromine atom at the 3-position acts as a leaving group in nucleophilic aromatic substitution (SNAr), while the fluorine atom at the 5-position enhances metabolic stability in pharmaceutical candidates. The methyl carboxylate group at the 2-position facilitates further derivatization via hydrolysis or transesterification.

This compound’s utility is underscored by its role in synthesizing:

  • Agrochemicals : Herbicides and fungicides leveraging halogenated pyridine cores.
  • Pharmaceuticals : Neurological disorder treatments via Suzuki-Miyaura couplings.
  • Coordination complexes : Ligands for catalytic systems due to pyridine’s chelating ability.

Classification within Halogenated Pyridine Carboxylates

This compound belongs to a structurally distinct subclass characterized by:

  • Positional isomerism : Differentiation from 2-bromo-5-fluoro and 4-bromo-3-fluoro regioisomers.
  • Electron-withdrawing groups : The combined effects of Br (σ~meta~ = 0.39) and F (σ~para~ = 0.06) direct electrophilic substitution to the 4-position.
  • Steric profile : The methyl ester minimizes steric hindrance compared to bulkier carboxylate derivatives.

Table 2: Comparative Properties of Halogenated Pyridine Carboxylates

Compound Molecular Weight Melting Point (°C) LogP
This compound 234.02 130–133 1.72
3-Bromo-5-fluoropyridine-2-carboxylic acid 220.00 130–133 1.15
Methyl 5-bromo-3-fluoropyridine-2-carboxylate 234.02 Not reported 1.72

Current Research Landscape and Importance

Recent advances focus on streamlining the synthesis and applications of this compound:

  • Synthetic innovations : Photoredox catalysis and flow chemistry reduce reaction times from hours to minutes.
  • Drug discovery : Serves as a precursor to kinase inhibitors and antiviral agents.
  • Materials science : Incorporation into metal-organic frameworks (MOFs) for gas storage.

Ongoing studies explore its potential in asymmetric catalysis, leveraging the chiral environment created by halogen substituents. The compound’s versatility ensures its continued relevance in addressing challenges in medicinal and synthetic chemistry.

Properties

IUPAC Name

methyl 3-bromo-5-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVIPHUMAZBNSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673238
Record name Methyl 3-bromo-5-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214337-00-4
Record name Methyl 3-bromo-5-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-bromo-5-fluoropyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Directed Ortho-Metalation (DoM)

DoM leverages strong bases, such as lithium diisopropylamide (LDA), to deprotonate positions ortho to directing groups (e.g., esters or carboxylic acids). For example, methyl pyridine-2-carboxylate can undergo deprotonation at position 3, followed by quenching with electrophiles like bromine or fluorine sources. This method ensures regioselectivity but requires anhydrous conditions and low temperatures (-78°C).

Nucleophilic Aromatic Substitution (NAS)

NAS is effective for introducing fluorine at electron-deficient positions. In pyridine systems, nitro groups at position 5 can be replaced by fluorine using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like dimethylformamide (DMF). Subsequent bromination at position 3 can be achieved via radical or electrophilic pathways.

Sequential Halogenation Approaches

Fluorination Followed by Bromination

A two-step synthesis starting from methyl 3-bromopyridine-2-carboxylate involves fluorination at position 5. Using phosphorus oxychloride (POCl₃) and triethylamine, the hydroxyl group at position 5 is converted to a chloro intermediate, which is then displaced by fluoride ions. Yields for analogous reactions range from 65% to 80%, depending on reaction time and temperature.

Bromination Followed by Fluorination

Alternatively, bromination of methyl 5-fluoropyridine-2-carboxylate can be performed using N-bromosuccinimide (NBS) in the presence of a Lewis acid like iron(III) chloride (FeCl₃). This method favors bromination at position 3 due to the electron-withdrawing effect of the fluorine atom.

Esterification of Pre-Halogenated Carboxylic Acids

Synthesis of 3-Bromo-5-Fluoropyridine-2-Carboxylic Acid

The carboxylic acid precursor is synthesized via halogenation of pyridine-2-carboxylic acid. Bromination at position 3 is achieved using bromine in acetic acid, while fluorination at position 5 employs hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST). Purification via silica gel chromatography yields the dihalogenated acid with >95% purity.

Esterification Using Trimethylsilyldiazomethane

The carboxylic acid is esterified using trimethylsilyldiazomethane (TMSD) in a methanol/benzene solvent system. This method, adapted from EP1748048, proceeds at room temperature and achieves near-quantitative conversion within 30 minutes (Table 1).

Table 1: Esterification Conditions and Yields

Starting MaterialReagentSolventTimeYield
3-Bromo-5-fluoropyridine-2-carboxylic acidTMSD (2 M)Methanol/benzene30 min95%

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors minimize exposure to hazardous reagents like POCl₃, while automated systems ensure consistent bromination and fluorination. Industrial yields for analogous compounds exceed 85% under optimized conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-bromo-5-fluoropyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares methyl 3-bromo-5-fluoropyridine-2-carboxylate with three analogous pyridine derivatives:

Compound Name CAS RN Molecular Formula Molar Mass (g/mol) Key Substituents
This compound Not provided C₇H₅BrFNO₂ 233.03 3-Br, 5-F, 2-COOCH₃
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate 655235-65-7 C₈H₅ClF₃NO₂ 243.58 3-Cl, 5-CF₃, 2-COOCH₃
Methyl 5-bromo-2-(trifluoromethyl)pyridine-3-carboxylate 850864-56-1 C₈H₅BrF₃NO₂ 284.03 5-Br, 2-CF₃, 3-COOCH₃
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN 172.02 2-Br, 3-CH₃ (no ester group)
Key Observations:

Substituent Effects: Halogens: Bromine (Br) and chlorine (Cl) are both halogens but differ in size and electronegativity. Bromine’s larger atomic radius may enhance steric hindrance compared to chlorine, affecting reaction kinetics in cross-coupling reactions. Trifluoromethyl (CF₃) vs. Fluorine (F): The CF₃ group in the second compound is strongly electron-withdrawing, increasing the electrophilicity of the pyridine ring compared to the single fluorine atom in the target compound. This difference could influence reactivity in nucleophilic aromatic substitution.

Molecular Mass Trends :

  • The trifluoromethyl group significantly increases molar mass (e.g., 284.03 g/mol in vs. 233.03 g/mol for the target compound).
  • The absence of an ester group in 2-bromo-3-methylpyridine results in a lower molar mass (172.02 g/mol).

Biological Activity

Methyl 3-bromo-5-fluoropyridine-2-carboxylate (CAS Number: 1214337-00-4) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article will explore its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a fluorine atom, and a carboxylate group attached to a pyridine ring. The molecular formula is C7H5BrFNO2C_7H_5BrFNO_2 with a molecular weight of approximately 234.023 g/mol. This unique structural arrangement allows it to interact with various biological targets, making it a valuable compound in pharmaceutical research.

The biological activity of this compound can be attributed to its ability to act as a ligand for specific enzymes and receptors. It may modulate biochemical pathways by:

  • Binding to Enzymes : The compound can interact with enzymes involved in metabolic pathways, potentially altering their activity and affecting cellular functions.
  • Inhibition of Receptors : Its structural features suggest that it may inhibit certain receptors, impacting signal transduction pathways critical for cell proliferation and survival.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, particularly against certain cancer cell lines. Its structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy .

Anticancer Activity

A study investigating the effects of pyridine derivatives on cancer cells highlighted that this compound could inhibit the proliferation of specific cancer cell lines. Notably, it showed significant activity against MDA-MB-231 breast cancer cells, which are known for their aggressive nature. The compound's IC50 value was found to be significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting enhanced efficacy .

Antimicrobial Effects

Research into the antimicrobial properties of related pyridine derivatives revealed that this compound could effectively inhibit the growth of various bacteria. A comparative study showed that its activity was comparable to established antibiotics, making it a potential candidate for developing new antimicrobial agents.

Data Table: Biological Activities of this compound

Biological ActivityTest Organism/Cell LineIC50/Effective ConcentrationReference
AnticancerMDA-MB-231Lower than 10 µM
AntimicrobialVarious Bacterial StrainsEffective at ≤50 µg/mL
Enzyme InhibitionSpecific EnzymesNot yet quantified

Q & A

Basic Questions

Q. What are the key synthetic routes for Methyl 3-bromo-5-fluoropyridine-2-carboxylate, and how are intermediates characterized?

  • Methodological Answer : A common synthetic approach involves bromination and fluorination of a pyridine precursor. For example, starting with a substituted pyridine (e.g., 2-amino-3-methylpyridine), bromination at the 5-position can be achieved using NBS (N-bromosuccinimide) under controlled conditions. Subsequent fluorination via halogen-exchange reactions (e.g., using KF in the presence of a palladium catalyst) introduces the fluorine substituent. Methyl esterification with methyl chloroformate completes the synthesis. Intermediates are characterized via 1^1H/13^13C NMR, LC-MS, and IR spectroscopy to confirm regioselectivity and purity .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to analyze diffraction data and generate 3D molecular models. For non-crystalline samples, advanced NMR techniques (e.g., 19^{19}F NMR) and high-resolution mass spectrometry (HRMS) provide complementary validation of substituent positions and molecular weight .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. Recrystallization from ethanol or dichloromethane can improve purity. Purity is assessed via HPLC (>98% by area normalization) and melting point analysis. Contaminants like unreacted precursors are identified via TLC with UV visualization .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., dehalogenation or ester hydrolysis)?

  • Methodological Answer : Kinetic studies using DOE (Design of Experiments) frameworks are critical. For example, controlling temperature (e.g., 0–5°C during bromination) minimizes thermal decomposition. Solvent polarity adjustments (e.g., switching from THF to DMF) can suppress hydrolysis. Catalytic systems like Pd(OAc)2_2 with ligands (e.g., XPhos) enhance fluorination efficiency while reducing byproducts. Real-time monitoring via in-situ IR or Raman spectroscopy aids in identifying reaction bottlenecks .

Q. What computational tools are used to predict reactivity and regioselectivity in derivatives of this compound?

  • Methodological Answer : DFT (Density Functional Theory) calculations (e.g., Gaussian or ORCA software) model electronic effects of substituents. Fukui indices predict electrophilic/nucleophilic sites, guiding functionalization at the 3-bromo or 5-fluoro positions. Molecular docking studies (AutoDock Vina) assess binding affinities for drug-design applications, leveraging SMILES notations (e.g., Canonical SMILES: COC(=O)C1=NC(=C(C=C1Br)F)OC) to simulate interactions with biological targets .

Q. How do steric and electronic effects influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

  • Methodological Answer : The electron-withdrawing carboxylate group activates the pyridine ring for coupling but sterically hinders bulkier boronic acids. Screening catalysts (e.g., PdCl2_2(dppf)) and bases (e.g., Cs2_2CO3_3) optimizes yields. Hammett plots correlate substituent electronic parameters (σ\sigma) with reaction rates. For example, para-substituted aryl boronic acids show higher coupling efficiency than ortho-substituted analogs due to reduced steric clash .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

  • Methodological Answer : Meta-analyses of SAR (Structure-Activity Relationship) studies identify confounding variables (e.g., assay protocols, cell lines). For instance, discrepancies in IC50_{50} values for kinase inhibitors may arise from differences in ATP concentrations during assays. Orthogonal validation using SPR (Surface Plasmon Resonance) and ITC (Isothermal Titration Calorimetry) confirms binding thermodynamics, ruling out false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.